molecular formula C13H16BrN B13254035 8-(2-Bromophenyl)-6-azaspiro[3.4]octane

8-(2-Bromophenyl)-6-azaspiro[3.4]octane

Cat. No.: B13254035
M. Wt: 266.18 g/mol
InChI Key: HLGAEECBBFWVDR-UHFFFAOYSA-N
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Description

8-(2-Bromophenyl)-6-azaspiro[3.4]octane: is a spirocyclic compound featuring a bromophenyl group and an azaspiro octane structure Spirocyclic compounds are known for their unique three-dimensional structures, which often impart interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. The starting materials are typically readily available, and the reactions involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(2-Bromophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-(2-Bromophenyl)-6-azaspiro[3

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its spirocyclic structure can be utilized in the design of new materials with unique properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
  • 2-azaspiro[3.4]octane

Uniqueness

8-(2-Bromophenyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a bromophenyl group and an azaspiro octane structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the bromine atom can enhance the compound’s reactivity and binding affinity in biological systems .

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

8-(2-bromophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16BrN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2

InChI Key

HLGAEECBBFWVDR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=CC=C3Br

Origin of Product

United States

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